3-{Methyl[2-(pyridin-2-yl)ethyl]amino}phenol
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Overview
Description
3-{Methyl[2-(pyridin-2-yl)ethyl]amino}phenol is an organic compound that features a phenol group substituted with a methyl group and a pyridin-2-yl ethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{Methyl[2-(pyridin-2-yl)ethyl]amino}phenol typically involves the reaction of 2-(pyridin-2-yl)ethylamine with 3-methylphenol under specific conditions. One common method is the use of a condensation reaction where the amine group of 2-(pyridin-2-yl)ethylamine reacts with the hydroxyl group of 3-methylphenol, often in the presence of a catalyst such as an acid or base to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-{Methyl[2-(pyridin-2-yl)ethyl]amino}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyridine ring can be reduced under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
3-{Methyl[2-(pyridin-2-yl)ethyl]amino}phenol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 3-{Methyl[2-(pyridin-2-yl)ethyl]amino}phenol involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pyridine moiety can interact with metal ions, forming stable complexes that can modulate biological pathways .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine moiety and have similar biological activities.
3-bromoimidazo[1,2-a]pyridines: These compounds also contain a pyridine ring and are used in medicinal chemistry.
Uniqueness
3-{Methyl[2-(pyridin-2-yl)ethyl]amino}phenol is unique due to the presence of both a phenol and a pyridine moiety, which allows it to participate in a wide range of chemical reactions and form diverse complexes. This dual functionality makes it a versatile compound in various research and industrial applications .
Properties
CAS No. |
91779-80-5 |
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Molecular Formula |
C14H16N2O |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
3-[methyl(2-pyridin-2-ylethyl)amino]phenol |
InChI |
InChI=1S/C14H16N2O/c1-16(13-6-4-7-14(17)11-13)10-8-12-5-2-3-9-15-12/h2-7,9,11,17H,8,10H2,1H3 |
InChI Key |
BUHPIYYOJYBUPS-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC1=CC=CC=N1)C2=CC(=CC=C2)O |
Origin of Product |
United States |
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